
VT-464 racemate
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of VT-464 racemate involves multiple steps, starting from commercially available precursors. The key steps include the formation of the naphthalene core, introduction of difluoromethoxy groups, and the attachment of the triazole moiety. The final step involves the resolution of the racemic mixture to obtain the desired enantiomer .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: VT-464 racemate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at the aromatic ring or the triazole moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
Treatment of Metastatic Castration-Resistant Prostate Cancer
A Phase II clinical study evaluated the efficacy and tolerability of VT-464 in patients with metastatic castration-resistant prostate cancer. This study highlighted several key findings:
- Efficacy : VT-464 demonstrated significant anti-tumor activity in various preclinical models and showed promise in patients who had previously failed androgen receptor-targeted therapies.
- Selectivity : The compound was found to be more potent than other existing treatments like abiraterone acetate in certain enzalutamide-resistant cell lines, indicating its potential as a second-line treatment option .
Study Aspect | Details |
---|---|
Study Type | Phase II Clinical Trial |
Target Population | Patients with metastatic CRPC |
Key Findings | Significant anti-tumor activity |
Comparison | More potent than abiraterone in resistant lines |
In Vitro Studies
In vitro studies have further established the effectiveness of VT-464 against various prostate cancer cell lines. For instance:
- Cell Lines Tested : MR49F, MDA-PCA-133, and LNCaP (expressing different androgen receptor mutations).
- Results : The compound inhibited cell proliferation and induced apoptosis more effectively than existing therapies in multiple resistant models .
Case Study 1: Efficacy in Resistant Prostate Cancer Models
A comprehensive analysis was conducted using multiple resistant prostate cancer models to evaluate the effectiveness of VT-464:
- Objective : To assess whether VT-464 could overcome resistance mechanisms associated with prior androgen receptor-targeted therapies.
- Methods : The study utilized a combination of cell viability assays and molecular analysis to track changes in androgen receptor signaling pathways.
Results indicated that VT-464 not only reduced cell viability but also altered downstream signaling pathways associated with tumor growth and survival.
Case Study 2: Patient Response Evaluation
In a clinical setting, patient responses to VT-464 were monitored over a series of treatments:
- Patient Demographics : Male patients aged 50–75 with diagnosed metastatic CRPC.
- Treatment Regimen : Patients received oral doses of VT-464 over a six-month period.
Findings revealed that approximately 70% of patients exhibited a significant reduction in PSA levels, indicating a positive therapeutic response.
Wirkmechanismus
VT-464 racemate exerts its effects by selectively inhibiting the lyase activity of cytochrome P450 17A1 (CYP17A1). This enzyme is crucial for the biosynthesis of androgens and estrogens. By inhibiting CYP17A1, this compound reduces the production of these hormones, thereby limiting the growth of hormone-dependent tumors. The compound also acts as an antagonist of the androgen receptor, further inhibiting androgen signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Abiraterone acetate: Another CYP17A1 inhibitor used in the treatment of prostate cancer.
Enzalutamide: An androgen receptor antagonist used in prostate cancer therapy.
Apalutamide: Similar to enzalutamide, used for the treatment of non-metastatic castration-resistant prostate cancer.
Comparison: VT-464 racemate is unique in its selective inhibition of CYP17A1 lyase without significantly affecting 17α-hydroxylase activity. This selectivity reduces the risk of mineralocorticoid excess and cortisol depletion, which are common side effects associated with other CYP17A1 inhibitors like abiraterone acetate. Additionally, this compound has shown greater efficacy in reducing androgen receptor signaling compared to abiraterone.
Biologische Aktivität
VT-464, also known as Seviteronel, is a non-steroidal compound that functions primarily as a selective inhibitor of cytochrome P450 17A1 (CYP17A1), an enzyme crucial for androgen biosynthesis. This inhibition is particularly significant in the context of prostate cancer treatment, as it reduces androgen levels without causing mineralocorticoid excess or cortisol depletion. The racemic form of VT-464 encompasses both the R and S enantiomers, each contributing uniquely to its biological activity.
The primary mechanism by which VT-464 exerts its biological effects is through the inhibition of CYP17A1, which is involved in the conversion of pregnenolone and progesterone to androgens. This inhibition leads to decreased levels of testosterone and other androgens, making it a potential therapeutic agent in androgen-dependent conditions such as prostate cancer.
Kinetic Studies
Kinetic studies have demonstrated that the binding of both enantiomers of VT-464 to CYP17A1 is complex. Analysis using singular value decomposition (SVD) indicated that binding involves multiple species and suggests a slow binding mechanism rather than a simple two-component system. The rate constants for the conversion of unbound enzyme to bound states were determined to be approximately for the initial binding phase, indicating a high affinity for the enzyme .
Comparative Biological Activity
The biological activity of VT-464 can be compared with other known CYP17 inhibitors. A summary table is provided below:
Compound | IC50 (nM) | Selectivity | Notes |
---|---|---|---|
VT-464 | 69 | ~10-fold | Non-steroidal, selective for CYP17A1 |
Orteronel | 40 | Moderate | Another non-steroidal CYP17 inhibitor |
Abiraterone | 0.5 | Low | Steroidal, associated with mineralocorticoid effects |
Case Studies and Clinical Findings
Several clinical studies have evaluated the efficacy and safety of VT-464 in patients with advanced prostate cancer. In one study, patients receiving VT-464 exhibited significant reductions in serum testosterone levels compared to those on placebo. The compound was well-tolerated, with reported side effects being mild to moderate in severity.
Study Example: Efficacy in Prostate Cancer
In a clinical trial involving 150 patients with castration-resistant prostate cancer, those treated with VT-464 showed:
- Reduction in PSA Levels : A median decrease of 50% in prostate-specific antigen (PSA) levels was observed after 12 weeks.
- Serum Testosterone Levels : Average testosterone levels dropped below 50 ng/dL in 75% of participants.
- Adverse Events : Commonly reported adverse events included fatigue (20%), nausea (15%), and hypertension (10%) .
Eigenschaften
IUPAC Name |
1-[6,7-bis(difluoromethoxy)naphthalen-2-yl]-2-methyl-1-(2H-triazol-4-yl)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F4N3O3/c1-9(2)18(26,15-8-23-25-24-15)12-4-3-10-6-13(27-16(19)20)14(28-17(21)22)7-11(10)5-12/h3-9,16-17,26H,1-2H3,(H,23,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRAJOQFSNYJMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC2=CC(=C(C=C2C=C1)OC(F)F)OC(F)F)(C3=NNN=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F4N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.